molecular formula C8H10ClNO B12090411 4-[(2-Chloroethyl)amino]phenol CAS No. 49577-86-8

4-[(2-Chloroethyl)amino]phenol

Cat. No.: B12090411
CAS No.: 49577-86-8
M. Wt: 171.62 g/mol
InChI Key: DATJHFMEARFPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[(2-chloroethyl)amino]- is an organic compound with the molecular formula C8H10ClNO. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 2-chloroethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[(2-chloroethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-[(2-chloroethyl)amino]- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(2-chloroethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Phenol, 4-[(2-chloroethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use as a chemotherapeutic agent due to its ability to interfere with DNA replication.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 4-[(2-chloroethyl)amino]- involves its ability to alkylate DNA. The 2-chloroethyl group can form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Phenol, 4-[(2-chloroethyl)amino]- can be compared with other similar compounds, such as chlorambucil and melphalan These compounds also contain chloroethyl groups and exhibit similar alkylating properties

List of Similar Compounds

    Chlorambucil: A chemotherapy drug used to treat chronic lymphocytic leukemia.

    Melphalan: Another chemotherapy agent used for multiple myeloma and ovarian cancer.

Properties

CAS No.

49577-86-8

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(2-chloroethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2

InChI Key

DATJHFMEARFPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.